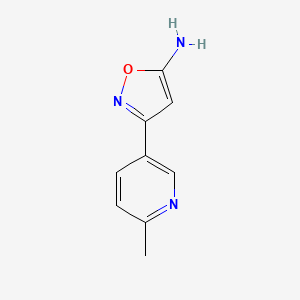![molecular formula C18H13BO2S B13361616 (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B13361616.png)
(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid: is an organic compound with the molecular formula C18H13BO2S It is a boronic acid derivative that features a dibenzothiophene moiety attached to a phenyl ring, which is further connected to a boronic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid typically involves the Suzuki coupling reaction. This reaction is performed between dibenzothiophene and bromobis(dimethylamino)borane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions, including temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions:
Oxidation: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It readily participates in substitution reactions, especially in the Suzuki coupling reaction with aryl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Oxidized derivatives of the dibenzothiophene moiety.
Reduction: Reduced forms of the compound, potentially altering the boronic acid group.
Substitution: Various substituted aryl derivatives depending on the reactants used.
科学研究应用
Chemistry: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is used in the synthesis of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Industry: In the industrial sector, this compound is utilized in the development of advanced materials for electronic devices, including OLEDs and photovoltaic cells .
作用机制
The primary mechanism of action for (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid in its applications involves its ability to participate in the Suzuki coupling reaction. This reaction forms carbon-carbon bonds, which are crucial in the construction of complex organic molecules. The boronic acid group interacts with palladium catalysts to facilitate the coupling process, leading to the formation of new aryl-aryl bonds .
相似化合物的比较
- Dibenzo[b,d]thiophen-4-ylboronic acid
- Phenylboronic acid
- 4-Bromophenylboronic acid
Comparison:
- Dibenzo[b,d]thiophen-4-ylboronic acid: Similar structure but lacks the additional phenyl ring, making it less complex.
- Phenylboronic acid: Simpler structure with only a phenyl ring attached to the boronic acid group, lacking the dibenzothiophene moiety.
- 4-Bromophenylboronic acid: Contains a bromine substituent, which can alter its reactivity and applications.
Uniqueness: (4-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid is unique due to the presence of both the dibenzothiophene and phenyl moieties, which provide distinct electronic and fluorescence properties valuable in optoelectronic applications .
属性
分子式 |
C18H13BO2S |
|---|---|
分子量 |
304.2 g/mol |
IUPAC 名称 |
(4-dibenzothiophen-4-ylphenyl)boronic acid |
InChI |
InChI=1S/C18H13BO2S/c20-19(21)13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)22-18(14)16/h1-11,20-21H |
InChI 键 |
XUKACIDLJPTDTL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CC=CC3=C2SC4=CC=CC=C34)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


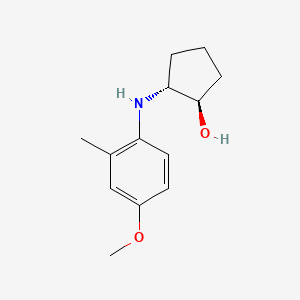
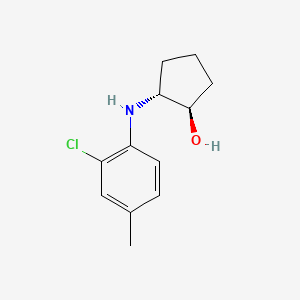
![6-(4-Isopropylphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361553.png)
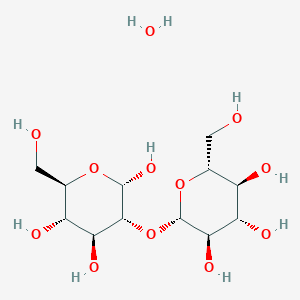

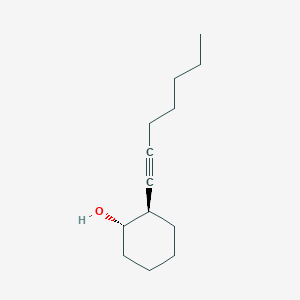
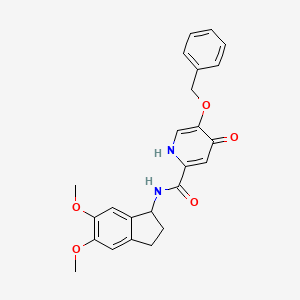
![4-[(4-Ethyl-1-piperazinyl)sulfonyl]-1-naphthyl propyl ether](/img/structure/B13361576.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361583.png)

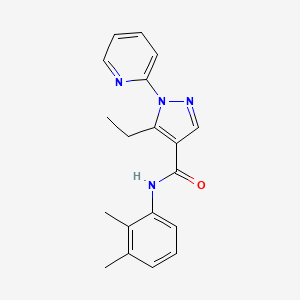
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361610.png)
![N-[4-(acetylamino)phenyl]-1-(2-pyridinyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B13361623.png)
